Methyl 2-(2-fluoro-5-nitrophenyl)acetate
Description
Contemporary Significance of Fluorinated Aromatic Motifs in Chemical Research
The incorporation of fluorine into aromatic systems is a widely recognized strategy in modern medicinal chemistry and materials science. Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its introduction can significantly alter a compound's physicochemical characteristics, such as metabolic stability, lipophilicity, and binding affinity to biological targets.
Strategically placed fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug. This enhancement of metabolic stability is a crucial factor in drug design. Furthermore, the substitution of hydrogen with fluorine can modulate the acidity (pKa) of nearby functional groups, which can improve a molecule's bioavailability and membrane permeability. In many cases, fluorinated compounds exhibit enhanced binding affinity to target proteins, a phenomenon attributed to the unique electronic properties of the carbon-fluorine bond. Given these advantages, it is not surprising that a significant percentage of commercially available pharmaceuticals and agrochemicals contain at least one fluorine atom.
Positional Role of Methyl 2-(2-fluoro-5-nitrophenyl)acetate as a Strategic Synthetic Intermediate
This compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals. Its utility stems from the specific reactivity of its functional groups.
The nitro group (-NO2) is a strong electron-withdrawing group that can be readily reduced to an amino group (-NH2). This transformation is a cornerstone of many synthetic pathways, providing a chemical handle for constructing new ring systems. For instance, the reduction of the nitro group followed by intramolecular cyclization is a common method for synthesizing indole (B1671886) and oxindole (B195798) derivatives, which are prevalent scaffolds in biologically active compounds. A known process involves the conversion of a similar compound, dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, into 5-fluorooxindole, where methyl 5-fluoro-2-nitrophenylacetate is formed as a key intermediate that undergoes reduction and cyclization. google.com
The fluorine atom, positioned ortho to the acetate (B1210297) side chain, and the ester moiety also offer opportunities for further chemical modification. The combination of these groups makes this compound a bespoke building block, designed for the efficient assembly of complex molecular architectures. Compounds with a nitrophenyl acetate framework are considered vital intermediates for the synthesis of pharmaceuticals and other fine chemicals. nbinno.com
Below are the key properties of this compound:
| Property | Value |
| Molecular Formula | C9H8FNO4 |
| Molecular Weight | 213.16 g/mol |
| CAS Number | 400744-12-3 |
| IUPAC Name | This compound |
Data sourced from PubChem CID 67451325. nih.gov
Delimitation of Research Scope and Foundational Objectives for the Chemical Compound
The scope of this article is strictly focused on the chemical identity and synthetic utility of this compound. The primary objective is to elucidate its role as a strategic intermediate in organic synthesis. This involves an examination of how its distinct structural features—the fluorinated and nitrated aromatic ring combined with the methyl acetate side chain—are exploited to construct more elaborate molecules.
This analysis will be confined to its chemical reactions and applications as a building block in synthetic chemistry. The discussion will highlight its potential in creating heterocyclic systems relevant to pharmaceutical research, based on established reaction pathways for analogous compounds. The article will not extend to topics outside of its chemical synthesis applications, such as pharmacology, toxicology, or clinical use. The foundational goal is to provide a clear and scientifically accurate account of this compound's importance from the perspective of an organic chemist.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-fluoro-5-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWULVIFHWERCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 2 Fluoro 5 Nitrophenyl Acetate
Established Chemical Synthesis Pathways
The established methods for synthesizing Methyl 2-(2-fluoro-5-nitrophenyl)acetate primarily rely on classical organic reactions, including electrophilic aromatic substitution and transformations of functional groups on pre-existing substituted benzene (B151609) rings.
Regioselective Nitration of Methyl 2-Fluorophenylacetate
A direct approach to the synthesis of this compound is the regioselective nitration of Methyl 2-fluorophenylacetate. This reaction involves introducing a nitro group (-NO2) onto the benzene ring of the starting material. The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the ring: the fluorine atom and the methyl acetate (B1210297) group.
The fluorine atom is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself. stackexchange.comlibretexts.org This is due to the interplay of its electron-withdrawing inductive effect and its electron-donating resonance effect. libretexts.org Although halogens are generally deactivating, their resonance effect, which donates electron density to the ring, is most pronounced at the ortho and para positions. The inductive effect, which withdraws electron density, decreases with distance, making the para position more favorable for substitution than the ortho position. stackexchange.com
The -CH2COOCH3 group is generally considered to be a weak deactivating group and a meta-director. However, its influence is less pronounced than that of strongly deactivating groups. In the case of Methyl 2-fluorophenylacetate, the fluorine atom at position 2 and the methyl acetate group at position 1 present a competitive directing scenario. The fluorine atom's ortho, para-directing influence would favor substitution at positions 3, 5, and 6. The methyl acetate group's meta-directing influence would favor substitution at positions 3 and 5. The confluence of these directing effects suggests that the nitration would likely yield a mixture of isomers, with the nitro group predominantly entering at the 3 and 5 positions. Achieving high regioselectivity for the desired 5-nitro isomer would likely require careful optimization of reaction conditions, such as the choice of nitrating agent and reaction temperature.
A common nitrating mixture is a combination of concentrated nitric acid and sulfuric acid. The reaction would proceed via the generation of the nitronium ion (NO2+), which then attacks the electron-rich aromatic ring.
Table 1: Predicted Isomeric Distribution in the Nitration of Methyl 2-Fluorophenylacetate
| Position of Nitration | Influence of Fluoro Group (ortho, para-director) | Influence of Methyl Acetate Group (meta-director) | Predicted Outcome |
| 3 | Ortho | Meta | Favorable |
| 4 | Para | Ortho | Less Favorable |
| 5 | Ortho | Meta | Favorable |
| 6 | Para | Ortho | Less Favorable |
This table is a qualitative prediction based on established principles of electrophilic aromatic substitution.
Access from Alternative Fluorinated Nitrophenyl Precursors and Related Isomers
Given the potential for isomeric mixtures in the direct nitration of Methyl 2-fluorophenylacetate, synthetic routes starting from precursors that already contain the desired substitution pattern are often preferred.
A viable and documented pathway begins with the nitration of 3-fluorophenylacetic acid. chemicalbook.com In this reaction, the fluorine atom directs the incoming nitro group to the ortho and para positions. The para position (position 6) is sterically hindered by the adjacent acetic acid group. Therefore, the major product is 5-fluoro-2-nitrophenylacetic acid. chemicalbook.com This intermediate can then be esterified to yield the target compound, this compound. The esterification can be achieved through a Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgmasterorganicchemistry.com
Table 2: Synthesis of this compound from 3-Fluorophenylacetic Acid
| Step | Starting Material | Reagents | Product |
| 1. Nitration | 3-Fluorophenylacetic acid | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 5-Fluoro-2-nitrophenylacetic acid |
| 2. Esterification | 5-Fluoro-2-nitrophenylacetic acid | Methanol, Sulfuric Acid (catalyst) | This compound |
Another approach involves starting with a precursor such as 2,4-difluoronitrobenzene. This compound can undergo nucleophilic aromatic substitution, where one of the fluorine atoms is displaced by a suitable nucleophile to introduce the acetic acid or a precursor to it. For instance, reaction with a malonic ester followed by hydrolysis and decarboxylation can be employed to form the desired side chain. A patent describes the reaction of 3,4-difluoronitrobenzene (B149031) with diethyl methylmalonate in the presence of a base to form 2-(2-fluoro-4-nitrophenyl)-2-diethyl methylmalonate, illustrating a similar principle of nucleophilic substitution on a difluoronitrobenzene core. google.com
Emerging and Sustainable Synthetic Approaches (Conceptual)
In line with the growing emphasis on environmentally friendly chemical processes, conceptual synthetic strategies for this compound are being explored, drawing from the principles of green chemistry and advancements in catalysis.
Principles of Green Chemistry in Potential Production Strategies for the Compound
The traditional nitration methods often employ harsh and hazardous reagents like concentrated sulfuric and nitric acids, leading to the generation of significant acidic waste. rsc.orgnih.gov Green chemistry principles advocate for the development of alternative, more benign nitration procedures.
One such approach is photochemical nitration, which can be carried out under milder conditions, often in the presence of UV radiation. researchgate.netmjcce.org.mk This method can reduce the reliance on strong acids. Another promising green technique is mechanochemistry, which involves conducting reactions in a ball mill with minimal or no solvent. rsc.org This approach can lead to higher energy efficiency and reduced waste generation.
For the esterification step, traditional Fischer esterification requires an excess of alcohol and a strong acid catalyst, which can complicate product purification and generate waste. masterorganicchemistry.com Greener alternatives could involve the use of solid acid catalysts that can be easily recovered and reused, or enzymatic catalysis which operates under mild conditions with high selectivity.
Table 3: Comparison of Traditional and Green Approaches to Synthesis
| Reaction Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle Addressed |
| Nitration | Concentrated H2SO4/HNO3 | Photochemical nitration, Mechanochemical nitration | Use of less hazardous chemical syntheses, Energy efficiency |
| Esterification | Fischer esterification (excess alcohol, strong acid) | Solid acid catalysis, Enzymatic catalysis | Catalysis, Design for energy efficiency |
Catalytic Development for Enhanced Synthetic Efficiency
The efficiency of the synthesis of this compound can be significantly improved through the development of advanced catalytic systems. In the nitration step, the use of solid acid catalysts, such as zeolites or clays, can offer advantages in terms of handling, separation, and reusability compared to liquid acids.
For the esterification of 5-fluoro-2-nitrophenylacetic acid, a variety of catalytic methods are being explored to overcome the limitations of the Fischer esterification. Organocatalysis, for instance, utilizes small organic molecules to catalyze the reaction, avoiding the use of potentially contaminating metal catalysts. rsc.org The use of dehydrative coupling agents under catalytic conditions can also facilitate the esterification with high efficiency and under mild conditions, generating water as the only byproduct. rsc.org These emerging catalytic methods hold the potential to make the synthesis of this compound more efficient, selective, and environmentally benign.
Advanced Reaction Chemistry and Mechanistic Investigations Involving Methyl 2 2 Fluoro 5 Nitrophenyl Acetate
Participation in Domino Annulation Strategies
Methyl 2-(2-fluoro-5-nitrophenyl)acetate serves as a versatile precursor in domino annulation strategies, facilitating the construction of complex heterocyclic frameworks through a cascade of sequential reactions. These strategies are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single synthetic operation. The unique combination of a reactive methylene (B1212753) group, an activated fluoroaromatic ring, and a nitro group provides multiple reaction sites that can be orchestrated to achieve elegant and powerful synthetic transformations.
Anionic [3+2] Cyclization for 1H-Indole-3-carboxylic Ester Synthesis
A significant application of this compound is its participation in anionic [3+2] cyclization reactions to afford valuable 1H-indole-3-carboxylic ester derivatives. This transformation typically involves the reaction of the carbanion derived from this compound with an imine, followed by an intramolecular cyclization and subsequent aromatization to furnish the indole (B1671886) core.
The reaction is initiated by the deprotonation of the α-carbon of this compound to form a carbanion. Potassium carbonate (K₂CO₃) is an effective and commonly employed base for this purpose. rsc.org The acidity of the α-protons is enhanced by the electron-withdrawing effects of both the adjacent ester group and the 2-fluoro-5-nitrophenyl ring. The nitro group, in particular, plays a crucial role in stabilizing the resulting carbanion through resonance.
The generated carbanion is a potent nucleophile that readily participates in addition reactions. In the context of the [3+2] cyclization for indole synthesis, this carbanion attacks the electrophilic carbon of an imine, forming a new carbon-carbon bond and generating a nitrogen-containing intermediate. The choice of a relatively mild base like K₂CO₃ is advantageous as it minimizes side reactions and promotes the desired reaction pathway. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the dissolution of the reagents and promotes the formation of the carbanion. nih.gov
Table 1: Reagents and Conditions for Carbanion Generation and Subsequent Reaction
| Reagent | Role | Typical Conditions |
| This compound | Carbanion precursor | - |
| Potassium Carbonate (K₂CO₃) | Base | 2 equivalents |
| Dimethylformamide (DMF) | Solvent | Anhydrous, 23–90 °C |
| Primary Amine/Imine | Electrophile | 1 equivalent |
This table summarizes the typical reagents and conditions for the generation of the carbanion from this compound and its subsequent reaction in a domino annulation sequence for indole synthesis.
Following the initial nucleophilic addition of the carbanion to the imine, the resulting intermediate undergoes an intramolecular nucleophilic aromatic substitution (SₙAr) reaction. nih.gov In this key ring-closing step, the nitrogen atom of the intermediate acts as a nucleophile and attacks the carbon atom of the aromatic ring that bears the fluorine atom. The fluorine atom, being a good leaving group, is subsequently displaced.
The feasibility of this intramolecular SₙAr reaction is critically dependent on the electronic nature of the aromatic ring. The presence of the strongly electron-withdrawing nitro group para to the fluorine atom significantly activates the ring towards nucleophilic attack. This activation is a hallmark of SₙAr reactions, where electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. The geometric constraints of the intermediate favor the intramolecular cyclization, leading to the formation of the five-membered ring characteristic of the indole scaffold.
The intramolecular SₙAr cyclization initially yields a non-aromatic indoline (B122111) intermediate. To achieve the final, stable indole structure, this intermediate must undergo an aromatization step. This can occur through various pathways, often involving oxidation. nih.govrsc.org
In many instances, the aromatization is believed to proceed via an oxidative process, even when the reaction is conducted under an inert atmosphere. nih.gov It has been proposed that dissolved oxygen in the solvent can act as the oxidant. nih.gov The driving force for this aromatization is the formation of the highly stable, aromatic indole ring system. The process typically involves the elimination of two hydrogen atoms from the newly formed five-membered ring. In some domino sequences, the final step is a dehydrative aromatization, particularly when an aldol-type condensation is involved in the cascade. rsc.org
The success and scope of the [3+2] cycloaddition reaction are influenced by various stereoelectronic factors. The electronic nature of the substituents on both the this compound and the imine partner can significantly impact the reaction efficiency. Electron-donating groups on the imine's aromatic ring can enhance the nucleophilicity of the nitrogen atom in the intermediate, potentially facilitating the SₙAr cyclization. Conversely, strongly electron-withdrawing groups on the imine may retard the initial nucleophilic attack by the carbanion.
The substrate scope of this reaction has been explored, demonstrating its utility for the synthesis of a range of substituted indoles. researchgate.netrug.nl However, limitations exist. For instance, substrates incorporating a 2-arylacrylonitrile moiety have been found to be too reactive to be prepared using certain protocols. nih.gov Steric hindrance around the reacting centers can also impede the reaction. Bulky substituents on either the carbanion precursor or the imine may hinder the approach of the reactants and reduce the yield of the desired indole product. These limitations highlight the importance of careful substrate design and optimization of reaction conditions to achieve the desired transformation.
Exploration in the Assembly of Diverse Polycyclic Heterocyclic Scaffolds
Beyond the synthesis of indoles, the reactive nature of this compound makes it a valuable building block for the assembly of more complex, polycyclic heterocyclic scaffolds. The presence of the nitro group allows for further chemical manipulation, such as reduction to an amino group, which can then participate in subsequent cyclization reactions.
This strategy has been employed in the synthesis of various fused heterocyclic systems. For example, after the initial formation of a heterocyclic ring via a domino reaction involving this compound, the nitro group can be reduced and the resulting amine can undergo a second cyclization with a suitably positioned functional group. This approach allows for the construction of intricate molecular architectures from relatively simple starting materials. The versatility of this compound in domino reactions opens up avenues for the synthesis of novel polycyclic systems with potential applications in medicinal chemistry and materials science.
Investigation of Selective Functional Group Transformations on the Aryl Acetate (B1210297) Core
A thorough search of chemical databases and academic journals did not yield specific studies focused on the selective functional group transformations of this compound. The inherent reactivity of the functional groups present—a nitro group, a fluorine atom, and a methyl ester—suggests potential for various transformations. For instance, the nitro group is susceptible to reduction to an amine, the fluorine atom to nucleophilic aromatic substitution, and the ester to hydrolysis or transesterification. However, specific research detailing these transformations, including reaction conditions, yields, and mechanistic investigations for this particular molecule, is not documented in the available literature. Therefore, no data tables or detailed research findings on selective transformations can be provided.
Catalyzed Organic Transformations Utilizing the Compound as a Key Substrate
Similarly, there is a lack of specific published research on catalyzed organic transformations that utilize this compound as a key substrate. While the structure of the compound suggests it could be a viable substrate for various catalytic reactions, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) by targeting the C-F bond, or catalytic hydrogenation of the nitro group, dedicated studies exploring these possibilities have not been reported. Consequently, there are no specific examples, catalyst systems, or mechanistic details in the scientific literature to populate a discussion or data table on this topic.
Compound Names
Computational Chemistry and Theoretical Studies of Methyl 2 2 Fluoro 5 Nitrophenyl Acetate and Its Reaction Pathways
Quantum Chemical Elucidation of Reaction Mechanisms
Quantum chemical calculations are instrumental in mapping the energy landscapes of chemical reactions, providing detailed insights into the transformation from reactants to products.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to determine the geometries of reactants, products, and, most critically, the high-energy transition states that connect them. By locating and characterizing a transition state—a first-order saddle point on the potential energy surface—the feasibility of a proposed reaction mechanism can be evaluated.
For a reaction involving Methyl 2-(2-fluoro-5-nitrophenyl)acetate, such as alkaline hydrolysis, DFT calculations can distinguish between different possible mechanisms, for instance, a stepwise pathway involving a tetrahedral intermediate or a concerted pathway. acs.orgresearchgate.net In the case of similar esters like p-nitrophenyl acetate (B1210297), DFT studies have been employed to model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov These calculations can optimize the structure of the transition state and a subsequent vibrational frequency analysis can confirm its nature; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov Such analyses for this compound would clarify the role of its specific substituents (the ortho-fluoro and meta-nitro groups) in stabilizing or destabilizing the transition state compared to simpler esters.
Following the identification of a transition state, the entire reaction pathway can be mapped out by performing an Intrinsic Reaction Coordinate (IRC) calculation. nih.gov This analysis traces the minimum energy path from the transition state down to the reactants and products, providing a clear visualization of the structural changes occurring during the reaction. The result is a potential energy profile that plots energy against the reaction coordinate.
From this profile, the activation energy (Ea) of the reaction—the energy difference between the reactants and the transition state—can be determined. The activation energy is a critical kinetic parameter that governs the reaction rate. Theoretical studies using computational methods like DFT can provide estimates of these kinetic parameters. researchgate.net By applying Transition State Theory (TST), the rate constant (k) for the reaction can be predicted, offering a quantitative measure of the reaction's speed under specific conditions. researchgate.net
| Parameter | Description | Method of Prediction | Significance for this compound |
| Transition State (TS) | The highest energy structure along the reaction pathway. | Geometry optimization using DFT (e.g., B3LYP functional). | Identifies the energetic barrier to a reaction like hydrolysis or aminolysis. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Calculated from the potential energy surface derived from DFT. | A higher Ea implies a slower reaction rate. |
| Reaction Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Predicted using Transition State Theory (TST) and the calculated activation energy. | Allows for quantitative comparison of reactivity with other esters. |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants and products through the transition state. | IRC calculations following TS optimization. | Confirms that the identified transition state correctly links the desired reactants and products. |
Conformational Preferences and Intramolecular Interactions
The three-dimensional shape of a molecule, or its conformation, is crucial to its reactivity and physical properties. This compound has several rotatable bonds, leading to various possible conformers. Computational methods can be used to perform a conformational analysis, identifying the most stable (lowest energy) arrangements of the atoms.
Geometry optimization studies, often performed at the DFT level, can calculate the relative energies of different conformers that arise from rotation around the C-C and C-O single bonds. researchgate.net For this molecule, key considerations would include the spatial orientation of the phenyl ring relative to the acetate group. Intramolecular interactions, such as potential weak hydrogen bonds (e.g., C-H···O or C-H···F) or dipole-dipole interactions between the nitro group, the fluorine atom, and the ester moiety, play a significant role in determining the preferred conformation. mdpi.com For instance, studies on related fluorinated compounds have shown that electrostatic and hyperconjugative interactions can dictate conformational preferences. researchgate.net The planarity of the nitro group with the phenyl ring and its electronic influence on the rest of the molecule would also be a key finding from such an analysis. st-andrews.ac.uk
Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide insight into the molecule's electrophilic and nucleophilic nature. youtube.comtaylorandfrancis.com
HOMO: The highest energy orbital containing electrons. It represents the ability of a molecule to donate electrons, indicating its nucleophilic character. A higher HOMO energy suggests greater reactivity as a nucleophile.
LUMO: The lowest energy orbital devoid of electrons. It represents the ability of a molecule to accept electrons, indicating its electrophilic character. A lower LUMO energy suggests greater reactivity as an electrophile.
For this compound, the electron-withdrawing nature of the nitro group and the fluorine atom is expected to significantly lower the energy of the LUMO, which would be primarily located on the nitrophenyl ring. taylorandfrancis.com This low-energy LUMO would make the aromatic ring susceptible to nucleophilic attack. The HOMO would likely be distributed over the phenyl ring and the ester group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net
| Orbital/Parameter | Description | Predicted Characteristics for this compound |
| HOMO | Highest Occupied Molecular Orbital; represents electron-donating ability. | Energy would be relatively low due to electron-withdrawing groups. |
| LUMO | Lowest Unoccupied Molecular Orbital; represents electron-accepting ability. | Energy would be significantly lowered by the nitro and fluoro groups, making the molecule a good electrophile. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates kinetic stability and chemical reactivity. | A relatively small gap would suggest higher reactivity compared to non-substituted analogues. |
| Chemical Hardness (η) | Resistance to change in electron distribution; calculated as (ELUMO - EHOMO) / 2. | A smaller value indicates a "softer," more reactive molecule. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons; related to chemical potential and hardness. | A high value would be expected, classifying the molecule as a strong electrophile. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
The color scheme of an MEP map typically follows this convention:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, an MEP map would be expected to show a strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding. researchgate.net A significant positive potential (blue) would likely be found on the hydrogen atoms of the methylene (B1212753) group adjacent to the ester and potentially on the aromatic hydrogens, influenced by the electron-withdrawing substituents. The carbonyl carbon of the ester group would also represent an electrophilic site susceptible to nucleophilic attack. semanticscholar.org
Advanced Spectroscopic Characterization and Structural Elucidation in Research on Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.
Multi-nuclear NMR analysis, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, provides a comprehensive picture of the molecular structure of derivatives.
In the characterization of a furan-containing derivative, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate , the ¹H and ¹³C NMR spectra were instrumental in confirming its structure. mdpi.com
¹H NMR Analysis: The proton NMR spectrum of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate in CDCl₃ shows distinct signals that correspond to the different protons in the molecule. The aromatic protons on the nitrophenyl ring appear as a multiplet between δ 8.24–8.08 ppm and a multiplet at δ 8.08–7.99 ppm. The furan (B31954) ring protons are observed as a doublet at δ 7.31 ppm and a triplet at δ 7.14 ppm. The methyl ester protons give a characteristic singlet at δ 3.95 ppm. mdpi.com
¹³C NMR Analysis: The ¹³C NMR spectrum provides information about the carbon framework. For Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, the carbon signals are spread over a wide chemical shift range. The carbon attached to the fluorine atom exhibits a large one-bond coupling constant (¹JC-F) of 256.3 Hz, appearing as a doublet at δ 158.25 ppm. Other aromatic and furan carbons appear at their expected chemical shifts, and the methyl ester carbon is observed at δ 52.23 ppm. mdpi.com
¹⁹F NMR Analysis: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for analyzing fluorinated organic compounds. It provides information on the electronic environment of the fluorine atom and its coupling to neighboring protons and carbons. The presence of H-F and C-F couplings can often be observed in ¹H and ¹³C NMR spectra, which can sometimes complicate the spectra but also offers valuable conformational insights. mdpi.com
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 8.24–8.08 | m | - | Aromatic H |
| ¹H | 8.08–7.99 | m | - | Aromatic H |
| ¹H | 7.31 | d | 3.7 | Furan H |
| ¹H | 7.14 | t | 3.7 | Furan H |
| ¹H | 3.95 | s | - | -OCH₃ |
| ¹³C | 158.72 | s | - | C5 (Furan) |
| ¹³C | 158.25 | d | ¹JC-F = 256.3 | C8 (C-F) |
| ¹³C | 52.23 | s | - | -OCH₃ |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing atomic connectivity and stereochemistry.
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a molecule.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon.
Vibrational Spectroscopy for Functional Group Identification and Confirmation (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Characteristic absorption bands correspond to specific functional groups. For a derivative of "Methyl 2-(2-fluoro-5-nitrophenyl)acetate", one would expect to observe:
Strong C=O stretching vibrations for the ester group, typically in the range of 1735-1750 cm⁻¹.
Asymmetric and symmetric stretching vibrations for the nitro group (NO₂), usually found around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
C-F stretching vibrations, which can appear in the region of 1400-1000 cm⁻¹.
C-O stretching vibrations for the ester group.
Aromatic C-H and C=C stretching vibrations.
FT-Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The resulting spectrum provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z).
For Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate , HRMS analysis (ESI/Q-ToF) determined the mass of the sodium adduct [M+Na]⁺. The calculated m/z was 288.0284, and the found m/z was 288.0291, which is in close agreement and confirms the molecular formula C₁₂H₈FNO₅. mdpi.com
In addition to accurate mass determination, mass spectrometry provides information about the fragmentation patterns of a molecule upon ionization. This fragmentation can help to elucidate the structure by identifying stable fragments and how they are connected.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|
| [M+Na]⁺ | 288.0284 | 288.0291 | C₁₂H₈NO₅FNa |
X-ray Diffraction Crystallography for Definitive Solid-State Structural Determination of Derivatives
The crystal structure of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate was successfully determined by X-ray diffraction. mdpi.com The analysis revealed that the molecule is nearly planar, with the angle between the furan and phenyl rings being only 3.3(1)°. The conformation is stabilized by an intramolecular C-H···F interaction. The crystal packing is characterized by stacking interactions with minimal contribution from long-range C-H···O bonds. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.391(2) |
| b (Å) | 14.075(3) |
| c (Å) | 7.247(2) |
| β (°) | 100.22(2) |
| Volume (ų) | 1144.1(5) |
Methyl 2 2 Fluoro 5 Nitrophenyl Acetate As a Versatile Building Block for Complex Chemical Architectures
Strategic Utility in the Design and Synthesis of Advanced Organic Molecules
The strategic placement of the fluoro, nitro, and acetate (B1210297) groups on the phenyl ring of Methyl 2-(2-fluoro-5-nitrophenyl)acetate makes it a highly useful intermediate in organic synthesis. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution reactions. The nitro group can be readily reduced to an amine, which can then participate in a wide range of further reactions, such as diazotization or amide bond formation. The methyl acetate group provides a handle for various transformations, including hydrolysis to the corresponding carboxylic acid, or reactions at the alpha-carbon.
A key example of the strategic utility of a closely related compound, methyl 2-(5-fluoro-2-nitrophenyl)acrylate, is demonstrated in the synthesis of hexahydro-2,6-methano-1-benzazocines. acs.org In this multi-step synthesis, the nitrophenyl group is central to a base-mediated reductive cyclization, a critical step in the formation of the complex bicyclic structure. acs.org This highlights how the functionalities present in this compound can be leveraged to construct intricate molecular architectures.
The presence of the fluorine atom is also of significant strategic importance. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the introduction of fluorine can dramatically alter the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability. ccspublishing.org.cn This makes fluorinated building blocks like this compound highly sought after in the design of novel bioactive molecules.
Table 1: Key Reactions and Transformations
| Starting Material | Reagents and Conditions | Product | Application |
|---|---|---|---|
| Dimethyl 2-(5-fluoro-2-nitrophenyl) malonate | Paraformaldehyde, tetrabutylammonium (B224687) iodide, potassium carbonate in toluene | Methyl 2-(5-fluoro-2-nitrophenyl)acrylate | Intermediate for Diels-Alder reaction |
| Methyl 2-(5-fluoro-2-nitrophenyl)acrylate | 2-trimethylsiloxy-1,3-butadiene in o-xylene, followed by hydrolysis | Methyl 1-(5-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate | Precursor for reductive cyclization |
| Methyl 1-(5-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate | Potassium carbonate in N-methylpyrrolidinone | Hexahydro-2,6-methano-1-benzazocine derivative | Synthesis of complex heterocyclic scaffolds |
This table is based on the synthesis of a related compound and illustrates the potential reaction pathways for this compound. acs.org
Precursor Potential in Agrochemical Research and Development (Conceptual)
Conceptually, this compound possesses significant potential as a precursor in the development of new agrochemicals. The incorporation of fluorine and a nitrophenyl group are common strategies in the design of modern pesticides. researchgate.netnih.gov Fluorine atoms can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which are all desirable properties for an effective agrochemical. ccspublishing.org.cn The increased lipophilicity can improve the penetration of the compound through the waxy cuticles of plants or the exoskeletons of insects. nih.gov
The nitrophenyl moiety is also a common feature in many pesticides. For example, trifluralin, a widely used herbicide, is a dinitroaniline derivative. The nitro group can be essential for the mode of action of the compound. Furthermore, the phenylacetic acid scaffold is a known toxophore in certain herbicides.
Given these characteristics, this compound could serve as a starting material for the synthesis of a variety of potential agrochemicals. For instance, the nitro group could be reduced to an amine and then further functionalized to produce novel herbicides or fungicides. The carboxylic acid moiety (after hydrolysis of the ester) could be converted into amides or other derivatives, which are common functionalities in bioactive molecules.
Table 2: Functional Groups of this compound and their Relevance in Agrochemicals
| Functional Group | Potential Role in Agrochemicals |
|---|---|
| Fluorine | Enhances biological activity, metabolic stability, and lipophilicity. ccspublishing.org.cn |
| Nitro Group | Can be part of the active pharmacophore; can be reduced to an amine for further derivatization. |
| Phenylacetate | Known toxophore in some herbicides; provides a scaffold for further modification. |
Role as an Intermediate in Pharmaceutical Precursor Synthesis (Conceptual)
In a conceptual framework, this compound is a promising intermediate for the synthesis of pharmaceutical precursors. Phenylacetic acid derivatives are building blocks for a number of drugs, including anti-inflammatory agents and other therapeutics. mdpi.comresearchgate.net The presence of the fluoro and nitro groups on the phenyl ring of this compound offers opportunities for the synthesis of complex and potentially novel pharmaceutical compounds.
The synthesis of the antidiabetic drug sitagliptin, for example, involves an intermediate, 2,4,5-trifluorophenylacetic acid, which is prepared from a fluorinated nitrophenylacetic acid derivative. google.com This demonstrates a practical application of a compound with a similar structural motif to this compound in pharmaceutical manufacturing. Similarly, other substituted nitrophenylacetates, such as Methyl 2-(4-bromo-2-nitrophenyl)acetate, are recognized as key intermediates in pharmaceutical synthesis. nbinno.com
The reactive sites on this compound could be utilized to build a variety of pharmacologically active scaffolds. The nitro group can be a precursor to an amino group, which is a key functional group in many drugs. The fluorine atom can enhance the binding affinity of a drug to its target and improve its pharmacokinetic profile. The phenylacetic acid moiety can be found in the structure of many non-steroidal anti-inflammatory drugs (NSAIDs).
Table 3: Potential Pharmaceutical Scaffolds from this compound
| Potential Scaffold | Synthetic Transformation | Therapeutic Area (Conceptual) |
|---|---|---|
| Fluorinated Aminophenylacetic Acid Derivatives | Reduction of the nitro group | Anti-inflammatory, Analgesic |
| Heterocyclic compounds (e.g., indoles, quinolones) | Cyclization reactions involving the nitro and acetate groups | Anticancer, Antibacterial |
| Fluorinated phenethylamines | Reduction of the carboxylic acid and nitro group | CNS agents, Cardiovascular drugs |
Future Research Trajectories and Emerging Academic Applications
Development of Novel Synthetic Routes to the Compound
While established methods for the synthesis of nitrophenylacetic acid derivatives exist, the pursuit of more efficient, sustainable, and scalable routes to Methyl 2-(2-fluoro-5-nitrophenyl)acetate remains a critical research avenue. Current synthetic strategies often rely on classical nitration and esterification reactions, which may present challenges in terms of regioselectivity and functional group tolerance. chemicalbook.com Future research is anticipated to focus on the development of innovative synthetic methodologies that offer improved control and versatility.
One promising direction lies in the application of transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed carbonylation of a corresponding 2-fluoro-5-nitrobenzyl halide in the presence of methanol (B129727) could offer a direct and efficient route to the target ester. Similarly, rhodium-catalyzed hydroformylation-oxidation sequences starting from a suitable styrene precursor could provide an alternative pathway. The exploration of these modern synthetic techniques could lead to higher yields, milder reaction conditions, and broader substrate scopes.
Biocatalysis represents another burgeoning field with the potential to revolutionize the synthesis of this compound. The use of engineered enzymes, such as lipases or esterases, for the enantioselective esterification of 2-(2-fluoro-5-nitrophenyl)acetic acid could provide access to chiral derivatives, which are of significant interest in medicinal chemistry. Furthermore, the development of whole-cell biocatalysts capable of performing multiple synthetic steps in a single pot would align with the principles of green chemistry.
Phase-transfer catalysis (PTC) also presents an attractive strategy for the synthesis of this compound. This methodology could facilitate the reaction between a 2-fluoro-5-nitrophenyl halide and a malonic ester derivative under mild, biphasic conditions, followed by decarboxylation and esterification. The advantages of PTC include operational simplicity, high yields, and the use of inexpensive and environmentally benign reagents.
| Potential Synthetic Route | Key Transformation | Anticipated Advantages |
| Palladium-Catalyzed Carbonylation | C-X + CO + CH3OH → C-COOCH3 | High efficiency, good functional group tolerance |
| Rhodium-Catalyzed Hydroformylation | Olefin → Aldehyde → Ester | Atom economy, potential for asymmetric synthesis |
| Biocatalytic Esterification | Carboxylic acid + Methanol → Ester | High enantioselectivity, green reaction conditions |
| Phase-Transfer Catalysis | Ar-X + Malonate → Ar-CH2-COOCH3 | Mild conditions, operational simplicity, cost-effective |
Expanding the Scope of Heterocycle Synthesis via the Compound
The unique structural features of this compound make it an attractive precursor for the synthesis of a diverse range of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. The presence of the nitro group, the activated aromatic ring, and the ester functionality provides multiple handles for cyclization reactions.
A significant area of future research will likely involve the use of this compound in the synthesis of benzodiazepine derivatives. Reductive cyclization of the nitro group to an amine, followed by condensation with a suitable carbonyl compound, could provide access to novel 1,4-benzodiazepines with potential applications as anxiolytics, anticonvulsants, and muscle relaxants. The fluorine substituent on the aromatic ring could modulate the pharmacokinetic and pharmacodynamic properties of these compounds.
Furthermore, this compound can serve as a key building block for the synthesis of quinolone antibiotics. The ester group can be elaborated to introduce the requisite side chain, while the nitro group can be reduced and incorporated into the quinolone core through established synthetic protocols. The development of novel quinolones with enhanced activity against drug-resistant bacteria is a critical area of research.
The synthesis of indole (B1671886) derivatives, another important class of heterocyclic compounds, can also be envisioned starting from this versatile precursor. For instance, the Leimgruber-Batcho indole synthesis, which involves the condensation of a nitrotoluene derivative with a formamide acetal, could be adapted for the synthesis of functionalized indoles. The ester group could be subsequently modified to introduce further diversity.
Multicomponent reactions (MCRs) offer a powerful tool for the rapid construction of complex heterocyclic systems. Future research could explore the application of this compound in MCRs, such as the Ugi or Passerini reactions, to generate libraries of novel heterocyclic compounds for biological screening.
| Target Heterocycle | Key Synthetic Strategy | Potential Therapeutic Application |
| Benzodiazepines | Reductive cyclization | Anxiolytic, anticonvulsant |
| Quinolones | Multi-step elaboration and cyclization | Antibacterial |
| Indoles | Leimgruber-Batcho synthesis or similar | Diverse (e.g., anticancer, anti-inflammatory) |
| Novel Heterocycles | Multicomponent reactions (e.g., Ugi, Passerini) | High-throughput screening for various targets |
Deeper Mechanistic Insights into its Complex Reactivity
A thorough understanding of the reactivity of this compound is crucial for its effective utilization in organic synthesis. The interplay between the ortho-fluoro and para-nitro substituents creates a unique electronic environment that governs its reactivity in various transformations.
Future mechanistic studies will likely focus on elucidating the kinetics and thermodynamics of nucleophilic aromatic substitution (SNAr) reactions involving this compound. stackexchange.comrsc.org The fluorine atom is an excellent leaving group in SNAr reactions, and its displacement by various nucleophiles is expected to be a key transformation. stackexchange.com Kinetic studies, including the determination of rate constants and activation parameters, will provide valuable insights into the reaction mechanism. nih.govias.ac.in Computational modeling, using density functional theory (DFT) and other methods, can be employed to calculate the energy profiles of different reaction pathways and to rationalize the observed regioselectivity. nih.gov
The role of the nitro group in modulating the reactivity of the ester functionality is another area that warrants further investigation. nih.govnih.gov The strong electron-withdrawing nature of the nitro group is expected to enhance the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack. nih.gov Kinetic studies of the hydrolysis and aminolysis of the ester will provide quantitative data on the electronic influence of the nitro group. nih.gov
Furthermore, the potential for the nitro group to participate in single-electron transfer (SET) processes opens up possibilities for novel radical-based transformations. Photochemical or electrochemical methods could be employed to generate radical intermediates from this compound, which could then be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds.
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from the laboratory to an industrial scale often presents significant challenges, particularly for reactions that are highly exothermic or involve hazardous reagents. Continuous flow chemistry offers a promising solution to these challenges by providing precise control over reaction parameters and enhancing safety. nih.govvapourtec.com
Future research will likely focus on the development of continuous flow processes for the synthesis of this compound. nih.govbeilstein-journals.org The nitration of the precursor, which is often a highly exothermic and potentially hazardous reaction, is particularly well-suited for a continuous flow setup. beilstein-journals.org The use of microreactors can facilitate rapid heat dissipation and mixing, leading to improved yields and safety. google.comresearchgate.netgoogle.comeuropa.eu
Automated synthesis platforms, which combine robotics with high-throughput screening techniques, can be employed to rapidly optimize the reaction conditions for the synthesis of this compound. These platforms can be used to screen a wide range of catalysts, solvents, and reaction temperatures in a parallel fashion, thereby accelerating the discovery of optimal synthetic protocols.
The integration of continuous flow chemistry with automated synthesis platforms could enable the on-demand synthesis of this compound and its derivatives. This would be particularly valuable for the rapid generation of compound libraries for drug discovery and other applications.
| Technology | Application in the Context of the Compound | Key Advantages |
| Continuous Flow Chemistry | Synthesis, particularly the nitration step | Enhanced safety, improved heat and mass transfer, scalability |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions | Rapid optimization, increased efficiency |
| Integrated Flow and Automation | On-demand synthesis of derivatives | Flexibility, rapid library generation |
Q & A
Basic Synthesis: What is the standard method for synthesizing Methyl 2-(2-fluoro-5-nitrophenyl)acetate?
Answer:
The compound is synthesized via nitration of methyl 2-fluorophenylacetate using sodium nitrate (NaNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–23°C for 2 hours, followed by aldol condensation with formaldehyde under basic conditions (K₂CO₃ in DMF) to install the acrylate double bond . Key steps include:
- Regioselectivity control : Nitration occurs preferentially at the para position relative to the fluorine substituent due to steric and electronic effects.
- Workup : Isolation via crystallization or column chromatography is recommended to achieve >95% purity.
Basic Characterization: Which spectroscopic techniques are critical for confirming the structure?
Answer:
- NMR : ¹H and ¹³C NMR are used to verify substitution patterns (e.g., aromatic protons adjacent to nitro and fluorine groups) and ester functionality.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 242.05) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro group) provide additional validation.
Basic Safety: What precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact.
- Ventilation : Use a fume hood due to potential irritant vapors.
- Waste Disposal : Collect in halogenated waste containers; incineration is recommended for nitro-containing compounds .
Advanced Synthesis: How can regioselectivity challenges during nitration be addressed?
Answer:
Regioselectivity is influenced by:
- Temperature : Lower temperatures (0–5°C) favor para-nitration over ortho by reducing competing side reactions.
- Acid Strength : H₂SO₄ acts as both solvent and catalyst, stabilizing the nitronium ion (NO₂⁺) for controlled electrophilic substitution .
- Substrate Design : Electron-withdrawing fluorine directs nitration to the para position via resonance deactivation of ortho sites.
Advanced Reaction Optimization: How can polymerization during aldol condensation be minimized?
Answer:
Polymerization occurs due to uncontrolled radical intermediates. Mitigation strategies include:
- Controlled Reactant Addition : Slow addition of formaldehyde to prevent local overheating.
- Catalyst Choice : Use of mild bases (e.g., K₂CO₃ instead of NaOH) to suppress side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states and improve yield .
Advanced Physicochemical Analysis: How do computational models predict the compound’s solubility and reactivity?
Answer:
- LogD Values : Calculated LogD (pH 7.4) of ~0.93 suggests moderate lipophilicity, suitable for organic-phase reactions .
- Polar Surface Area (PSA) : A PSA of ~52 Ų indicates moderate hydrogen-bonding potential, influencing solubility in polar solvents like ethanol or DMSO.
- DFT Calculations : Predict electrophilic reactivity at the nitro group for further functionalization (e.g., reduction to amines) .
Advanced Applications: How is this compound used in heterocyclic library synthesis?
Answer:
It serves as a precursor in:
- Cycloadditions : Reacts with imines via formal [4+2] cycloaddition to form γ-lactams, useful in medicinal chemistry .
- Acylation Reactions : The ester group undergoes nucleophilic substitution with amines to generate amide derivatives.
- Diversification : The nitro group can be reduced to an amine for subsequent cross-coupling (e.g., Suzuki-Miyaura reactions) .
Data Contradiction: Why do some protocols report low yields in nitration steps?
Answer:
Discrepancies arise from:
- Impurity in Starting Material : Residual moisture in methyl 2-fluorophenylacetate hydrolyzes the ester, reducing reactivity.
- Incomplete Nitration : Extended reaction times (>3 hours) or higher temperatures (>25°C) degrade the product. Validate via TLC monitoring .
Advanced Analytical Challenges: How to resolve overlapping signals in NMR spectra?
Answer:
- 2D NMR : Use HSQC or HMBC to correlate coupled protons and carbons, resolving aromatic signal overlaps.
- Solvent Effects : Deuterated DMSO enhances splitting of aromatic protons due to its strong deshielding effect .
Stability Studies: What conditions accelerate decomposition of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
